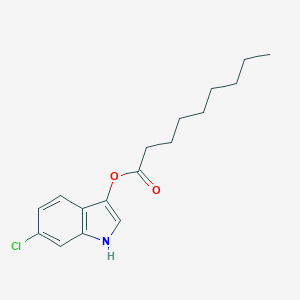

6-Chloro-3-indoxyl nonanoate

説明

6-Chloro-3-indoxyl nonanoate is a fluorescent substrate primarily used in the detection of beta-galactosidase activity. This compound is valuable in various research and industrial applications, including food testing and environmental testing .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indoxyl nonanoate typically involves the esterification of 6-chloro-3-indoxyl with nonanoic acid. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in methanol to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

化学反応の分析

Types of Reactions

6-Chloro-3-indoxyl nonanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-chloro-3-indoxyl and nonanoic acid.

Oxidation: The indoxyl moiety can be oxidized to form indigo derivatives.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 6-Chloro-3-indoxyl and nonanoic acid.

Oxidation: Indigo derivatives.

Substitution: Various substituted indole derivatives.

科学的研究の応用

6-Chloro-3-indoxyl nonanoate is extensively used in scientific research, particularly in:

Chemistry: As a substrate in enzymatic assays to detect beta-galactosidase activity.

Biology: In the study of enzyme kinetics and the detection of enzyme levels in various biological samples.

Industry: Used in food and environmental testing to detect the presence of specific enzymes

作用機序

The primary mechanism of action of 6-Chloro-3-indoxyl nonanoate involves its hydrolysis by beta-galactosidase. The enzyme cleaves the ester bond, releasing 6-chloro-3-indoxyl, which then undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity .

類似化合物との比較

Similar Compounds

- 6-Chloro-3-indoxyl acetate

- 6-Chloro-3-indoxyl butyrate

- 6-Chloro-3-indoxyl hexanoate

Comparison

6-Chloro-3-indoxyl nonanoate is unique due to its longer nonanoate chain, which can affect its solubility and interaction with enzymes compared to shorter-chain analogs like 6-Chloro-3-indoxyl acetate or butyrate. This makes it particularly useful in specific applications where longer chain esters are preferred .

生物活性

Overview

6-Chloro-3-indoxyl nonanoate is a synthetic organic compound known for its application as a fluorescent substrate in the detection of β-galactosidase activity. This compound has garnered attention in various fields, including biochemistry, microbiology, and environmental science due to its unique chemical properties and biological applications.

- Molecular Formula : C₁₇H₂₁ClN₁O₂

- Molecular Weight : 304.81 g/mol

- CAS Number : 133950-72-8

The biological activity of this compound primarily involves its hydrolysis by β-galactosidase, an enzyme that catalyzes the cleavage of the ester bond in the substrate. This reaction leads to the release of 6-chloro-3-indoxyl and nonanoic acid. The released indoxyl can then undergo oxidation to form a colored product, which serves as a quantitative indicator of enzyme activity.

Biological Applications

This compound is extensively utilized in various research and industrial applications:

- Enzymatic Assays : It serves as a substrate in assays for detecting β-galactosidase activity, which is crucial in studying enzyme kinetics and screening for drugs related to lysosomal storage disorders and certain cancers .

- Microbial Detection : The compound is employed in food safety and environmental testing to detect specific enzymes produced by microorganisms, thus aiding in the identification of pathogens like Listeria monocytogenes .

Research Findings

Numerous studies have highlighted the efficacy of this compound in various applications:

- Enzyme Detection : In a study focusing on enzymatic assays, this compound was shown to produce a measurable color change upon hydrolysis by β-galactosidase, allowing for quantification of enzyme levels in biological samples.

- Microbial Studies : Research indicated that this compound could effectively differentiate between various strains of bacteria based on their enzymatic activity, demonstrating its utility in clinical microbiology .

- Food Testing Applications : The compound has been applied in testing food products for contamination by pathogenic microorganisms, showcasing its relevance in food safety protocols.

Case Studies

Several case studies have documented the use of this compound:

- Detection of Pathogens : A study conducted on food samples demonstrated that the application of this substrate allowed for rapid detection of Listeria monocytogenes, significantly reducing the time required for microbial analysis compared to traditional methods .

- Environmental Monitoring : In environmental science, this compound was used to assess water quality by detecting β-galactosidase activity from microbial populations, providing insights into ecosystem health .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound | Primary Use | Mechanism of Action | Notable Applications |

|---|---|---|---|

| This compound | Detection of β-galactosidase | Hydrolysis followed by oxidation | Food safety, clinical diagnostics |

| 5-Bromo-4-chloro-3-indolyl nonanoate | Enzymatic assays | Hydrolysis with similar enzymatic action | Microbial detection |

| 5-Bromo-6-chloro-3-indoxyl nonanoate | Substrate for enzyme kinetics | Hydrolysis leading to colored products | Drug screening |

特性

IUPAC Name |

(6-chloro-1H-indol-3-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-11-13(18)9-10-14(15)16/h9-12,19H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STALAAUKINVVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301594 | |

| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-72-8 | |

| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133950-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。